Benzyl allyl(2,2-dimethoxyethyl)carbamate molecular weight
Benzyl allyl(2,2-dimethoxyethyl)carbamate molecular weight
An In-depth Technical Guide to the Molecular Weight of Benzyl allyl(2,2-dimethoxyethyl)carbamate
This guide provides a comprehensive analysis of the molecular weight of Benzyl allyl(2,2-dimethoxyethyl)carbamate, a key organic intermediate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to detail the foundational principles and experimental workflows required for the unambiguous determination and verification of this compound's physicochemical properties. We will explore both the theoretical calculation and the empirical validation using modern analytical techniques, emphasizing the causality behind methodological choices to ensure scientific rigor and trustworthiness in your research endeavors.
Introduction to Benzyl allyl(2,2-dimethoxyethyl)carbamate
Benzyl allyl(2,2-dimethoxyethyl)carbamate (CAS Number: 569682-60-6) is a substituted carbamate that serves as a valuable intermediate in organic synthesis.[1] Its structure incorporates a benzyl protecting group, an allyl group, and a dimethoxyethyl moiety, making it a versatile building block for more complex molecules. A precise understanding of its molecular weight is the first and most critical step in its identification, characterization, and use in subsequent reactions, as it underpins all stoichiometric calculations and analytical quantitation.
Physicochemical and Structural Data
A summary of the core identification parameters for Benzyl allyl(2,2-dimethoxyethyl)carbamate is presented below. The molecular weight is derived from its chemical formula, which is confirmed through the detailed experimental methods outlined in this guide.
| Property | Value | Source |
| IUPAC Name | Benzyl N-allyl-N-(2,2-dimethoxyethyl)carbamate | - |
| CAS Number | 569682-60-6 | [1] |
| Molecular Formula | C₁₅H₂₁NO₄ | - |
| Molecular Weight | 279.33 g/mol | [1] |
Section 1: Theoretical Molecular Weight Calculation
The theoretical molecular weight is an absolute value calculated from the molecular formula using the standard atomic weights of its constituent elements. This calculation provides a precise theoretical value against which experimental data can be compared.
Molecular Formula: C₁₅H₂₁NO₄
Calculation from Atomic Weights:
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Carbon (C): 15 atoms × 12.011 u = 180.165 u
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Hydrogen (H): 21 atoms × 1.008 u = 21.168 u
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Nitrogen (N): 1 atom × 14.007 u = 14.007 u
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Oxygen (O): 4 atoms × 15.999 u = 63.996 u
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Total Molecular Weight: 180.165 + 21.168 + 14.007 + 63.996 = 279.336 u
This calculated value is the benchmark for all experimental verification methods.
Section 2: Experimental Verification and Structural Confirmation
While the theoretical calculation is precise, empirical validation is essential to confirm the identity and purity of a synthesized or supplied sample. Mass spectrometry provides a direct measurement of the mass-to-charge ratio, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the unique structural arrangement of atoms, thereby validating the molecular formula.
Direct Molecular Weight Determination by Mass Spectrometry
Expertise & Experience: The Rationale for LC-MS
Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. For a molecule like Benzyl allyl(2,2-dimethoxyethyl)carbamate, which possesses moderate polarity and is thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that imparts minimal energy to the analyte, allowing the intact molecule to be ionized and detected with little to no fragmentation. This is critical for observing the molecular ion peak, which is the primary evidence of the compound's molecular weight. Coupling the mass spectrometer to an HPLC system also allows for the separation of the target compound from any impurities, ensuring the measured mass corresponds to the correct analyte.[2][3]
Trustworthiness: A Self-Validating LC-MS Protocol
This protocol is designed to be self-validating by correlating the observed mass-to-charge ratio (m/z) with the theoretically expected values for the protonated molecule and other common adducts.
Experimental Protocol: LC-MS Analysis
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Sample Preparation: Dissolve approximately 1 mg of Benzyl allyl(2,2-dimethoxyethyl)carbamate in 1 mL of a high-purity solvent such as acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
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Liquid Chromatography (LC) Conditions:
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Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for retaining and separating this compound.[4]
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Mobile Phase A: Water with 0.1% formic acid (to facilitate protonation for positive ion mode ESI).[4]
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the compound. A typical gradient might be 5% to 95% B over 8-10 minutes.
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Flow Rate: 0.2-0.4 mL/min.
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Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: 100-500 m/z. This range comfortably includes the expected molecular ion and potential adducts.
-
Source Parameters: Optimize capillary voltage, desolvation gas flow, and temperature according to the instrument manufacturer's guidelines to achieve a stable signal.
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Data Interpretation
The primary goal is to identify the molecular ion peak. In positive ESI mode, this will most commonly be the protonated molecule, [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if glassware was not scrupulously cleaned or if these ions are present in the solvents. The presence of these adducts further validates the molecular weight.
Table of Expected Ions:
| Ion Species | Formula | Theoretical m/z |
| [M+H]⁺ | [C₁₅H₂₂NO₄]⁺ | 280.15 |
| [M+Na]⁺ | [C₁₅H₂₁NO₄Na]⁺ | 302.13 |
| [M+K]⁺ | [C₁₅H₂₁NO₄K]⁺ | 318.11 |
The observation of a prominent peak at m/z ≈ 280.15 provides direct, high-confidence evidence confirming the molecular weight of Benzyl allyl(2,2-dimethoxyethyl)carbamate.
LC-MS Workflow Diagram
Caption: Workflow for MW verification by LC-MS.
Structural Confirmation by NMR Spectroscopy
Expertise & Experience: Why NMR is a Necessary Complement
While MS confirms mass, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, one can piece together the exact molecular structure. This detailed structural map serves as an orthogonal validation of the molecular formula and, by extension, the molecular weight. For carbamates, NMR is also useful for observing phenomena like hindered rotation around the N-C(O) bond.[5]
Trustworthiness: A Self-Validating NMR Protocol
The protocol is self-validating because a correct structural assignment must account for every signal observed in the spectrum, and the integration of the proton signals must correspond to the number of protons in each unique environment.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard NMR tube. CDCl₃ is a good choice as it is an excellent solvent for many organic molecules and its residual solvent peak does not typically interfere with key signals.
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Instrumental Analysis:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.
-
Parameters: Use standard acquisition parameters. For ¹H NMR, a 30-degree pulse angle and a 1-2 second relaxation delay are usually sufficient.
-
-
Data Interpretation:
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¹H NMR: The spectrum should show distinct signals corresponding to the benzyl, allyl, and dimethoxyethyl groups.
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Benzyl group: A multiplet around 7.3-7.4 ppm (5H, aromatic protons) and a singlet around 5.2 ppm (2H, -CH₂-O).
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Allyl group: A multiplet around 5.8 ppm (1H, -CH=), signals around 5.2 ppm (2H, =CH₂), and a doublet around 4.0 ppm (2H, -N-CH₂-).
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Dimethoxyethyl group: A triplet around 4.5 ppm (1H, -CH(OMe)₂), a doublet around 3.4 ppm (2H, -N-CH₂-), and a singlet around 3.3 ppm (6H, two -OCH₃ groups).
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¹³C NMR: The spectrum will show 15 distinct carbon signals (barring any accidental overlaps), confirming the carbon count of the molecular formula. Key signals would include the carbonyl carbon (~156 ppm), aromatic carbons (~127-136 ppm), and the two methoxy carbons (~55 ppm).
-
Sources
- 1. Benzyl N-allyl(2,2-dimethoxyethyl)carbamate | CymitQuimica [cymitquimica.com]
- 2. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
- 3. sepscience.com [sepscience.com]
- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Figure 1: Chemical structure of Benzyl allyl(2,2-dimethoxyethyl)carbamate.
